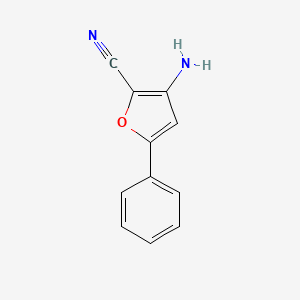

3-Amino-5-phenylfuran-2-carbonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

3-amino-5-phenylfuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDKKYIVLXDJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442696 | |

| Record name | 3-AMINO-5-PHENYLFURAN-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237435-85-7 | |

| Record name | 3-AMINO-5-PHENYLFURAN-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Phenylfuran 2 Carbonitrile and Its Derivatives

Historical Context of Furan (B31954) Synthesis Relevant to 3-Amino-5-phenylfuran-2-carbonitrile

The construction of the furan ring is a long-standing endeavor in organic synthesis, with several classical methods paving the way for the development of more sophisticated techniques for preparing highly substituted furans.

Classical Approaches to Substituted Furans

Two of the most venerable and widely recognized methods for furan synthesis are the Paal-Knorr synthesis and the Feist-Benary synthesis.

The Paal-Knorr furan synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884, is a cornerstone in heterocyclic chemistry. nih.gov This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan. wikipedia.orgresearchgate.net The versatility of this method lies in its tolerance for a variety of substituents (R², R³, R⁴, R⁵) on the dicarbonyl precursor, which can be hydrogen, alkyl, or aryl groups. wikipedia.org The mechanism, elucidated much later, involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the aromatic furan ring. wikipedia.org

The Feist-Benary furan synthesis , discovered by Franz Feist and Erich Benary, offers an alternative route, reacting α-halo ketones with the enolate of a β-dicarbonyl compound. dntb.gov.uamdpi.comorganic-chemistry.org This condensation reaction is typically catalyzed by a base, such as ammonia (B1221849) or pyridine (B92270). mdpi.com The initial step is akin to a Knoevenagel condensation, followed by an intramolecular nucleophilic substitution to displace the halide and form the furan ring. mdpi.com One of the key advantages of the Feist-Benary synthesis is its ability to produce furans with a carbonyl group at the C-3 position, a feature that can be challenging to achieve with other methods. nih.gov However, under certain conditions, the reaction can lead to the formation of tricarbonyl intermediates that may subsequently cyclize via a Paal-Knorr pathway to yield isomeric furan products. nih.govmdpi.com

| Classical Furan Synthesis | Starting Materials | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization and dehydration. wikipedia.org |

| Feist-Benary Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Base-catalyzed condensation and cyclization. dntb.gov.uamdpi.com |

Evolution of Aminofuran Synthesis Techniques

The introduction of an amino group onto the furan ring, particularly in conjunction with a cyano group, presents unique synthetic challenges and has led to the development of specialized methodologies. The synthesis of 2-aminofurans has been more extensively studied than their 3-amino counterparts. researchgate.net

Early methods for preparing 2-aminofurans often involved the cyclization of γ-ketonitriles or γ-hydroxynitriles. researchgate.net More contemporary approaches have expanded to include transition metal-catalyzed reactions, multicomponent reactions, and the use of novel reagents. For instance, iron-catalyzed syntheses of 2-aminofurans from 2-haloketones and tertiary amines have been reported. researchgate.net Another innovative approach involves a carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines to furnish 2-amino-2,3-dihydrofurans, which can then be converted to 2-aminofurans. jocpr.com

The synthesis of 3-aminofurans, which is directly relevant to the target compound, has historically been more challenging. researchgate.net An atom-economical approach for the synthesis of 3-aminofurans involves the conjugate addition of alcohols to alkynenitriles bearing electron-withdrawing groups, followed by a modified Thorpe-Ziegler cyclization. researchgate.net Another strategy involves the reaction of α-cyanoketones with ethyl glyoxylate (B1226380) under Mitsunobu conditions to form a vinyl ether, which is then cyclized with a base like sodium hydride to yield a 3-aminofuran-2-carboxylate ester.

Direct Synthesis Routes for this compound

While a direct and explicit synthesis for this compound is not readily found in the surveyed literature, the synthesis of closely related 2-aminofuran-3-carbonitriles provides significant insight into the potential cyclization strategies that could be adapted.

Cyclization Reactions

The formation of the aminofuran-carbonitrile scaffold typically proceeds via the cyclization of a precursor containing the necessary atoms in a linear arrangement. The choice of catalyst, whether acidic or basic, can profoundly influence the outcome of the reaction.

While many syntheses of 2-aminofuran-3-carbonitriles rely on base-mediated cyclization of precursors like phenacylmalononitrile, this approach is not always successful. wikipedia.org In instances where base-mediated methods fail, acid-mediated cyclization has proven to be an effective alternative.

A notable example is the synthesis of 2-amino-4-methyl-5-phenylfuran-3-carbonitrile (B14242952) from 3-benzoyl-2-cyanobutyronitrile. Attempts to induce cyclization using basic conditions were unsuccessful. However, treatment with a strong acid, such as trifluoroacetic acid (TFA), at room temperature successfully yielded the desired 2-aminofuran-3-carbonitrile (B147697). wikipedia.org The proposed mechanism involves the activation of the nitrile group by the acid, making it more electrophilic and susceptible to attack by the enol form of the ketone. The use of acids with non-nucleophilic counter-anions, like TFA, is crucial to prevent side reactions where the counter-anion attacks the activated nitrile. wikipedia.org

| Acid | Yield of 2-amino-4-methyl-5-phenylfuran-3-carbonitrile |

| Trifluoroacetic acid (TFA) | 77% |

| Trifluoromethanesulfonic acid (TfOH) | 52% |

Data from Watanuki et al. (2003) wikipedia.org

This acid-mediated approach is advantageous due to its mild reaction conditions and its ability to tolerate various functional groups, making it a valuable method for the synthesis of functionalized 2-aminofuran-3-carbonitriles. wikipedia.org

Base-mediated cyclization is a more traditional and widely employed method for the synthesis of aminofurans. The Thorpe-Ziegler reaction , a base-catalyzed intramolecular condensation of dinitriles, is a classic example of this approach. This reaction proceeds through the deprotonation of an α-carbon to a nitrile, followed by nucleophilic attack on the carbon of a second nitrile group within the same molecule to form a cyclic β-enaminonitrile after tautomerization. nih.gov

In the context of aminofuran synthesis, a modified Thorpe-Ziegler cyclization can be envisioned. For example, the reaction of an α-hydroxyketone with malononitrile (B47326) would generate an intermediate that, upon dehydration and subsequent base-catalyzed cyclization, could form a 3-aminofuran-2-carbonitrile. The base facilitates the deprotonation of the carbon atom situated between the two nitrile groups, initiating the cyclization onto the carbonyl group.

While direct evidence for the synthesis of this compound via this method is not available in the searched literature, the synthesis of other heterocyclic systems, such as 3-aminopyrroles and 3-aminothiophenes, utilizes the Thorpe-Ziegler cyclization of appropriate precursors. researchgate.net The challenge in applying this method to furan synthesis often lies in controlling the regioselectivity and preventing side reactions, especially when multiple acidic protons or electrophilic sites are present in the precursor molecule.

Electrochemical Synthesis Methods for Aminophenylfuran-2-carbonitriles

Electrochemical methods offer a green and efficient route for synthesizing aminofuran derivatives. The cathodic reduction of specific precursors at a controlled potential can lead to the formation of complex furan structures in high yields.

A notable example is the electrochemical synthesis of 5-amino-4-benzoyl-3-phenylfuran-2-carbonitrile, a derivative of the target compound. semanticscholar.org This process involves the cathodic reduction of 2-bromo-2-cyanoacetophenone at a mercury pool cathode. semanticscholar.org The reaction is conducted in a divided electrolysis cell with dimethylformamide (DMF) and lithium perchlorate (B79767) (LiClO₄) as the solvent and supporting electrolyte, respectively. semanticscholar.org At a constant cathodic potential of -0.25 V and a temperature of 15 °C, the reaction yields the main product, 5-amino-4-benzoyl-3-phenylfuran-2-carbonitrile, along with several minor byproducts. semanticscholar.org The stability of the resulting aminofuran is significantly enhanced by the presence of electron-withdrawing groups on the furan ring. semanticscholar.org

Table 1: Electrochemical Synthesis of 5-Amino-4-benzoyl-3-phenylfuran-2-carbonitrile

| Parameter | Condition |

|---|---|

| Starting Material | 2-Bromo-2-cyanoacetophenone |

| Cathode | Mercury Pool |

| Anode | Platinum |

| Solvent/Electrolyte | DMF / LiClO₄ |

| Potential | -0.25 V (vs. SCE) |

| Temperature | 15 °C |

| Reaction Time | ~1 hour |

| Main Product | 5-Amino-4-benzoyl-3-phenylfuran-2-carbonitrile |

| Yield | 67% semanticscholar.org |

| Byproducts | 5-amino-4-bromo-2-phenylfuran-3-carbonitrile (8%), dibenzoylacetonitrile (14%) semanticscholar.org |

Multi-Component Reactions (MCRs) for Substituted Aminofurans

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgresearchgate.net This approach is celebrated for its high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. mdpi.comnih.gov MCRs are particularly valuable for synthesizing highly functionalized heterocyclic scaffolds, such as substituted aminofurans. organic-chemistry.org The success of an MCR depends on carefully controlling reaction conditions to favor the desired reaction cascade over potential side reactions. organic-chemistry.org

Isocyanide-Based MCRs for 2-Aminofuran-3-carbonitriles

Among the various types of MCRs, those involving isocyanides (IMCRs) are especially powerful for creating peptidomimetics and a wide range of heterocycles. beilstein-journals.orgnih.gov Reactions like the Passerini and Ugi reactions are foundational IMCRs. beilstein-journals.org The general mechanism involves the attack of an isocyanide on an imine, forming a reactive nitrilium ion intermediate. mdpi.com

In the context of aminofuran synthesis, this nitrilium ion can be trapped by an intramolecular nucleophile. mdpi.com While a direct one-pot synthesis of this compound using an IMCR is not explicitly detailed, the principles suggest a plausible pathway. For instance, a bifunctional reactant containing both a nucleophilic group and the necessary precursors for the furan ring could be employed. The reaction between an isocyanide, an aldehyde or ketone, and a suitable acid derivative can lead to intermediates that cyclize to form the furan ring. beilstein-journals.org Other published methods describe the synthesis of furanylidenamines through the reaction of isocyanides with alkynes, showcasing the utility of isocyanides in forming furan-related structures. nih.gov

Transition Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Cycloisomerization)

Transition metal catalysis provides a powerful tool for the synthesis of furan rings, offering high efficiency and control over regioselectivity. nih.gov A variety of metals, including palladium, gold, copper, and rhodium, have been shown to effectively catalyze the cycloisomerization of suitable precursors into furans. nih.gov

Palladium-catalyzed cycloisomerization is a prominent method. For example, skipped propargylic ketones can be converted into the corresponding furan derivatives using a Pd(0) or Pd(II) catalyst. nih.gov To synthesize a specifically substituted furan like this compound, the starting propargylic ketone would need to bear the phenyl group and precursors to the amino and cyano functionalities. The reaction proceeds under mild conditions and demonstrates a tolerance for various functional groups, making it a versatile strategy for constructing highly substituted furans. nih.govorganic-chemistry.org

Table 2: Examples of Metal-Catalyzed Furan Synthesis

| Catalyst | Precursor Type | Product | Reference |

|---|---|---|---|

| Pd(II), Pd(0) | Skipped Propargylic Ketones | Substituted Furans | nih.gov |

| Au(I), Zn(II) | 3-Alkynyl Ketones | 2,5-Di- and 2,3,5-Trisubstituted Furans | nih.gov |

| Cu(I), Ag, Rh(II) | Allenyl Ketones | Substituted Furans | nih.gov |

Precursor Synthesis and Functional Group Transformations Leading to this compound Structure

The synthesis of the target molecule is intrinsically linked to the ability to either construct the furan ring with the desired substituents already in place or to functionalize a pre-formed furan scaffold.

Synthesis of Furan-2-carbonitrile Scaffolds

The furan-2-carbonitrile core is a key intermediate. The furan ring itself is a five-membered aromatic heterocycle with modest aromaticity compared to benzene (B151609), making it susceptible to certain reactions. wikipedia.org The synthesis of the furan scaffold can be achieved through classic methods like the Paal-Knorr furan synthesis or more modern transition metal-catalyzed cyclizations of acyclic precursors. organic-chemistry.org

To obtain the furan-2-carbonitrile scaffold, one could envision a strategy where the nitrile group is introduced onto a pre-existing furan ring. However, a more common approach involves using starting materials that already contain the cyano functionality. For example, condensation reactions involving active methylene (B1212753) compounds like malononitrile or cyanoacetamide with appropriate carbonyl compounds can be designed to yield the desired furan-2-carbonitrile structure, analogous to the Gewald synthesis of aminothiophenes. nih.gov

Introduction of Amino and Phenyl Moieties onto Furan Rings

The introduction of the amino and phenyl groups can be achieved either by building the ring from precursors already containing these groups or by functionalizing the furan ring post-synthesis.

Incorporation from Precursors: As demonstrated in the electrochemical synthesis, the starting material, 2-bromo-2-cyanoacetophenone, is derived from phenacyl cyanide. semanticscholar.org This precursor already contains the phenyl ring and the cyano group, with the amino group being formed during the reductive cyclization. This highlights a strategy where key functional groups are present from the outset.

Functionalization of the Furan Ring: The furan ring is more reactive than benzene towards electrophilic substitution due to the electron-donating effect of the oxygen atom. wikipedia.org This reactivity can be exploited to introduce substituents.

Phenyl Group: A phenyl group can be installed onto a halogenated furan (e.g., a bromofuran) via standard palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. The bromination of furan to produce 2-bromofuran (B1272941) occurs readily, providing a suitable substrate for such couplings. wikipedia.org

Amino Group: Direct amination of a furan ring can be challenging. An indirect but effective method involves the electrophilic nitration of the furan ring, followed by the chemical or catalytic reduction of the resulting nitro group to an amino group. The stability of aminofurans is known to be low unless electron-withdrawing groups, such as the carbonitrile in the target molecule, are present on the ring to stabilize it. semanticscholar.org

Strategies for Amination of Furan Systems

The introduction of an amino group onto a furan ring, especially at the 3-position, can be accomplished through various synthetic routes. While direct amination of an unsubstituted furan ring is challenging, several methods have been developed for the synthesis of 3-aminofuran derivatives from acyclic or other heterocyclic precursors. researchgate.netresearchgate.net

One notable approach involves a thiazolium-mediated three-component reaction. This method utilizes an aldehyde, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and a thiazolium salt to generate substituted 3-aminofurans in moderate to good yields. acs.org The reaction proceeds through the in-situ generation of a thiazol-2-ylidene carbene, which engages in a tandem sequence of nucleophilic additions to form a spirocyclic intermediate that subsequently rearranges and hydrolyzes to yield the 3-aminofuran product. acs.org

Another effective strategy is the copper-catalyzed one-pot three-component reaction. This method combines 2-ketoaldehydes, secondary amines, and terminal alkynes using a simple copper(I) iodide catalyst in an ionic liquid, [bmim][PF6], to produce 3-aminofurans. rsc.org This system is efficient and allows for the recycling of the catalyst and solvent. rsc.org

Furthermore, the synthesis of aminofurans can be achieved through the cyclization of nitriles. researchgate.net For instance, 2-aminofuran-3-carbonitriles can be prepared via the thermal aromatization of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. researchgate.net Reductive amination of furan-containing compounds, such as furfural, using ammonia and a hydrogenation catalyst, is another important pathway, often employed for producing furfurylamine (B118560) and related compounds. mdpi.comresearchgate.net While many methods focus on 2-aminofurans, the principles can sometimes be adapted for 3-amino isomers. researchgate.netscribd.com

Table 1: Selected Methodologies for the Synthesis of 3-Aminofuran Derivatives

| Methodology | Key Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiazolium-Mediated Multicomponent Reaction | Aryl aldehyde, Dimethyl acetylenedicarboxylate (DMAD), Thiazolium salt | NaH, THF, -78 °C to 0 °C | Substituted 3-aminofurans | acs.org |

| Copper-Catalyzed One-Pot Reaction | 2-Ketoaldehyde, Secondary amine, Terminal alkyne | CuI, [bmim][PF6] | Substituted 3-aminofurans | rsc.org |

| Conversion from Biomass | N-acetyl-d-glucosamine (NAG) | Ba(OH)₂, B(OH)₃, NaCl, NMP, 180 °C | 3-Acetamidofuran | researchgate.net |

| Cyclization of Cyanovinyl Ethers | 2-(ribofuranosyl)-2-cyano ethers | Base-catalyzed cyclization | Ribosyl-3-amino-2-cyanofurans | researchgate.net |

Arylation Techniques for Furan Derivatives (e.g., Suzuki Cross-Coupling)

The introduction of a phenyl group at the 5-position of the furan ring is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful and widely used method for this transformation due to its functional group tolerance and the relative stability of the required organoboron reagents. nih.govmt.com

In the context of synthesizing 5-phenylfuran derivatives, the Suzuki reaction typically involves the coupling of a 5-halofuran or a furan-5-ylboronic acid/ester with a corresponding phenyl partner. For example, furan-2-yltrifluoroborates have been shown to couple efficiently with a variety of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates, using a palladium catalyst. nih.gov While furanboronic acids can be prone to protodeboronation, specific ligands and reaction conditions have been developed to overcome this limitation, enabling efficient cross-coupling. nih.govmdpi.com

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron compound to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. mt.com

Beyond Suzuki coupling, other arylation methods exist. Radical arylation, for instance, can be performed using arenediazonium salts as the aryl radical source, with titanium(III) chloride as a reductant. nih.gov This method has been applied to furans, typically showing good regioselectivity. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Furans

| Furan Substrate | Aryl Partner | Catalyst System | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Potassium furan-2-yltrifluoroborate | Aryl bromides/chlorides | Pd(OAc)₂, SPhos | Toluene/H₂O, K₂CO₃, 80 °C | 2-Aryl furans | nih.gov |

| Furan-3-ylboronic acid | N-heteroaryl chlorides | Na₂PdCl₄, Disulfonated dicyclohexylfluorenylphosphine ligand | Elevated temperature (100 °C) | 3-Aryl furans | nih.gov |

| 2-(4-bromophenyl)benzofuran | Arylboronic acids | Pd(II) complex | K₂CO₃, EtOH/H₂O, 80 °C | 2-(Biphenyl-4-yl)benzofurans | mdpi.com |

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of the specific isomer this compound requires precise control over the placement of the substituents on the furan ring, a challenge known as regioselectivity. The stereochemistry of the final aromatic compound is planar, but the stereoselectivity of intermediate steps, particularly in cyclization reactions forming dihydrofuran precursors, can be crucial. nih.govnumberanalytics.com

The regiochemical outcome of furan synthesis is highly dependent on the chosen synthetic route and the nature of the reactants. In multicomponent reactions, the order of bond formation and the relative reactivity of the functional groups dictate the final arrangement of substituents. For example, in the synthesis of 2-aminofurans via a multicomponent strategy involving an isocyanide, an aldehyde, and a 4-oxo-2-butynoate, the regioselectivity of the cycloaddition is generally high but can be influenced by the electronic properties of the substituents on the butynoate. rsc.org

Similarly, in the synthesis of pyridazine (B1198779) analogues from arylglyoxals, malononitrile, and hydrazine (B178648), the regioselectivity is controlled by the initial formation of a monohydrazone from the arylglyoxal and hydrazine before the addition of malononitrile. scielo.org.zaresearchgate.net This sequential addition ensures the formation of the desired isomer. scielo.org.za This principle of controlling the reaction sequence is applicable to the synthesis of highly substituted furans.

When functionalizing an existing furan ring, the inherent reactivity of the furan system plays a key role. Furan is an electron-rich aromatic heterocycle, and electrophilic substitution typically occurs at the C2 or C5 position due to the higher stability of the resulting cationic intermediate. numberanalytics.com The presence of an existing substituent directs incoming groups. An electron-donating group generally directs electrophiles to the other alpha-position (C5 if the substituent is at C2) or the adjacent beta-position (C3), while an electron-withdrawing group deactivates the ring and directs incoming groups to the available beta-positions (C3 or C4). numberanalytics.com

Therefore, a plausible retrosynthetic analysis for this compound might involve:

Route A: Arylation of a pre-formed 3-aminofuran-2-carbonitrile derivative. This would likely involve a Suzuki or similar cross-coupling at the 5-position of a 5-halofuran precursor. The regioselectivity here is determined by the position of the halogen.

Route B: Formation of the aminonitrile-substituted furan ring from an acyclic precursor that already contains the phenyl group. For instance, a variation of the Feist-Bénary synthesis, which reacts α-halo ketones with β-dicarbonyl compounds, could potentially be used, although controlling the regioselectivity to avoid isomeric furan products is a known challenge. deepdyve.com

The relative nucleophilicity of different sites in a precursor molecule is a critical factor in cyclization reactions. researchgate.netkfas.org.kw In the synthesis of condensed heterocycles like pyrazolo[1,5-a]pyrimidines from aminopyrazole precursors, the initial nucleophilic attack can occur from either an exocyclic amino group or an endocyclic nitrogen atom, leading to different regioisomers. researchgate.netkfas.org.kw Similar considerations are vital in furan synthesis to ensure the amino and cyano groups are correctly positioned relative to each other and to the phenyl group.

Reactivity and Chemical Transformations of 3 Amino 5 Phenylfuran 2 Carbonitrile

Reactivity of the Furan (B31954) Ring in 3-Amino-5-phenylfuran-2-carbonitrile

The furan ring, an electron-rich aromatic heterocycle, is inherently susceptible to electrophilic attack. However, the substituents at the C2, C3, and C5 positions significantly direct the course of these reactions and determine the ring's stability towards nucleophiles and ring-opening processes.

The furan ring typically undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate. dspmuranchi.ac.inyoutube.com In this compound, the C5 position is occupied by a phenyl group and the C2 position is blocked by the carbonitrile. The remaining unsubstituted position is C4. The powerful electron-donating amino group at C3 strongly activates the ring towards electrophilic attack, primarily directing incoming electrophiles to the C4 position. This is analogous to the reactivity observed in other activated heterocyclic systems like aminothiazoles. nih.gov

Common electrophilic substitution reactions are expected to proceed at the C4 position, though the specific conditions and outcomes can be influenced by the nature of the electrophile and potential side reactions.

Table 1: Predicted Electrophilic Substitution Reactions

| Reaction Type | Reagent | Predicted Product |

|---|---|---|

| Bromination | Br₂ in a suitable solvent | 3-Amino-4-bromo-5-phenylfuran-2-carbonitrile |

| Nitration | Acyl nitrate (B79036) (e.g., AcONO₂) | 3-Amino-4-nitro-5-phenylfuran-2-carbonitrile dspmuranchi.ac.in |

| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | 3-Amino-4-formyl-5-phenylfuran-2-carbonitrile |

It is important to note that under strongly acidic conditions, the amino group can be protonated, which would deactivate the ring and potentially alter the regioselectivity of the substitution. researchgate.net

The electron-rich nature of the furan ring, further enhanced by the C3-amino group, generally renders it unreactive toward nucleophilic attack. Such reactions are uncommon unless the ring is activated by strongly electron-withdrawing groups or is part of a different tautomeric form, such as a furanone. For instance, related 3-arylmethylidenefuran-2(3H)-ones can react with N,N-binucleophiles like guanidine, where the reaction is initiated by a nucleophilic attack that leads to ring transformation. mdpi.com For this compound itself, direct nucleophilic substitution on the furan ring is not a characteristic reaction.

Furan derivatives can undergo ring-opening reactions under various conditions, often followed by recyclization to form new heterocyclic systems. While specific studies on this compound are not prevalent, analogous transformations in similar systems suggest potential pathways. For example, the reaction of 3-imino-2,3-dihydrofuran-2-ones with carbon nucleophiles like malononitrile (B47326) can lead to ring-opening and subsequent recyclization to yield highly substituted pyrrole (B145914) derivatives. clockss.org Similarly, furan rings can be transformed through photooxidative processes. The versatility of these ring transformation reactions makes aminofurans valuable precursors for constructing a variety of other heterocyclic scaffolds.

Transformations of the Amino Group

The amino group at the C3 position is a key functional handle for derivatization, readily participating in acylation and condensation reactions. These transformations are fundamental for building more complex structures and, particularly, for constructing fused heterocyclic systems.

The nucleophilic amino group of this compound can be readily acylated using standard reagents like acid chlorides or anhydrides. A particularly useful transformation involves its reaction with orthoesters, such as triethyl orthoacetate, which can achieve N-acetylation. nih.gov

Condensation reactions with one-carbon synthons are also highly effective. For example, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) converts the primary amine into a reactive enamine or amidine intermediate. clockss.orgscirp.orgresearchgate.netscirp.org These intermediates are pivotal for subsequent cyclization steps.

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acetylation | Triethyl orthoacetate (TEOA) | N-acetylated furan |

| Formamidine formation | N,N-Dimethylformamide dimethyl acetal (DMFDMA) | N,N-Dimethylformamidine derivative |

The ortho-relationship of the amino and cyano groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, particularly furo[2,3-d]pyrimidines.

Furo[2,3-d]pyrimidines: The construction of the pyrimidine (B1678525) ring onto the furan core is a well-documented and efficient process. A common and straightforward method involves the reaction of the aminonitrile with single-carbon reagents that cyclize to form the 4-aminofuro[2,3-d]pyrimidine scaffold. researchgate.net

Table 3: Synthesis of Furo[2,3-d]pyrimidine (B11772683) Derivatives

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Formamide (B127407) | Reflux | 4-Aminofuro[2,3-d]pyrimidine | researchgate.net |

| Triethyl orthoformate | Reflux, then treat with ammonia (B1221849) | 4-Aminofuro[2,3-d]pyrimidine | researchgate.net |

| Acetonitrile / NaOMe | Reflux | 4-Amino-2-methylfuro[2,3-d]pyrimidine | researchgate.net |

This synthetic strategy is highly versatile, allowing for the introduction of various substituents onto the newly formed pyrimidine ring, depending on the choice of the one-carbon synthon. researchgate.netderpharmachemica.com

Fused Triazoles: The synthesis of fused triazoles from this compound is less direct but theoretically achievable through multi-step sequences. One potential route involves the conversion of the C3-amino group into an azide. This could be followed by an intramolecular cycloaddition if an alkyne functionality can be introduced at the C2 position, a strategy known as the intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com

A more direct approach could involve reacting the aminonitrile with reagents that build the triazole ring. For instance, reaction with nitrous acid could form a diazonium salt, which could then be used in further cyclization reactions. Another strategy involves the Boulton-Katritzky rearrangement, where a precursor is cyclized with an orthoester, which then rearranges to form a triazole system. semanticscholar.org These methods highlight the potential of this compound as a scaffold for creating more complex, nitrogen-rich fused heterocycles. nih.govrsc.orgorganic-chemistry.org

Reactions of the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of nitriles is a well-established transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. pearson.comorgsyn.org This process can be catalyzed by either acid or base. pearson.comconicet.gov.ar

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. conicet.gov.ar The reaction proceeds through an imidic acid intermediate, which then tautomerizes to form an amide. pearson.com Vigorous acidic conditions can lead to further hydrolysis of the amide to the corresponding carboxylic acid. conicet.gov.ar

In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. conicet.gov.ar This reaction can be controlled to yield the amide, particularly under milder conditions. conicet.gov.ar However, more forceful conditions will typically drive the reaction to the carboxylate salt, which upon acidic workup gives the carboxylic acid. conicet.gov.ar

Table 1: General Conditions for Nitrile Hydrolysis

| Product | Reagents and Conditions | Catalyst Type |

| Amide | H₂O, controlled pH (mild acid or base), moderate temperature | Acid or Base |

| Carboxylic Acid | H₂O, strong acid (e.g., H₂SO₄, HCl) or strong base (e.g., NaOH, KOH), elevated temperature | Acid or Base |

Reduction to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents. mdpi.com A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). mdpi.comnih.gov The reaction typically involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup to yield the primary amine. mdpi.com

The reduction of nitriles with LiAlH₄ is a versatile method for synthesizing primary amines. mdpi.com While specific studies on the reduction of this compound were not found, it is anticipated that the nitrile group would be readily reduced under standard LiAlH₄ reduction conditions. The reaction would yield (3-Amino-5-phenylfuran-2-yl)methanamine.

Other reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or catalytic hydrogenation, can also be employed for nitrile reduction, although LiAlH₄ is generally more potent. nih.gov

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni), pressure, heat |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | Methanol (B129727) or Ethanol |

Cycloaddition Reactions Leading to Heterocycle Formation

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. libretexts.org This approach is a powerful tool in synthetic organic chemistry for the construction of complex heterocyclic scaffolds. For instance, the reaction of nitriles with azides can yield tetrazoles, and reactions with nitrile oxides can produce 1,2,4-oxadiazoles.

While specific examples of cycloaddition reactions involving this compound as the dipolarophile are not extensively documented, the inherent reactivity of the nitrile group suggests its potential in such transformations. The electronic nature of the furan ring and its substituents would influence the reactivity of the nitrile group in these cycloadditions. The amino group, being electron-donating, could enhance the electron density of the system and affect the regioselectivity of the cycloaddition.

Reactivity of the Phenyl Substituent

Electronic and Steric Effects of the Phenyl Group on Reactivity

The phenyl group influences the electronic properties of the furan ring through both inductive and resonance effects. As an aryl substituent, it is generally considered to be weakly electron-withdrawing by induction but can be electron-donating or -withdrawing through resonance, depending on the reaction type and the nature of any substituents on the phenyl ring itself.

In the context of electrophilic substitution on the furan ring, the phenyl group's electronic effect will modulate the electron density of the furan ring, thereby affecting the rate and regioselectivity of the reaction. Furan itself is highly activated towards electrophilic substitution, preferentially occurring at the 2- and 5-positions. The presence of the phenyl group at the 5-position will direct incoming electrophiles to other available positions on the furan ring, primarily the 4-position.

Sterically, the phenyl group can hinder the approach of reagents to the adjacent positions on the furan ring, potentially influencing the stereochemical outcome of reactions.

Functionalization Strategies for the Phenyl Ring

The phenyl ring of this compound presents a handle for further molecular elaboration through electrophilic aromatic substitution reactions. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially be employed to introduce new functional groups onto the phenyl ring.

The choice of reagents and reaction conditions would be crucial to achieve selective functionalization of the phenyl ring without affecting the other reactive sites in the molecule, such as the amino group or the furan ring itself. For instance, strongly acidic conditions used for nitration or sulfonation could lead to side reactions on the furan ring or protonation of the amino group. Therefore, milder reaction conditions would be preferable.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Typical Reagents | Potential Substituent |

| Nitration | HNO₃/H₂SO₄ (potentially too harsh); milder nitrating agents may be required | -NO₂ |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | -Br, -Cl |

| Sulfonation | Fuming H₂SO₄ (potentially too harsh) | -SO₃H |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ (Lewis Acid) | -COR |

| Friedel-Crafts Alkylation | RCl/AlCl₃ (Lewis Acid) | -R |

Photochemical Isomerization Studies of Furan-2-carbonitrile and Derivatives

The photochemical behavior of furan and its derivatives is a complex field of study, characterized by various isomerization and transformation pathways that are highly dependent on the substitution pattern of the furan ring, the irradiation conditions, and the surrounding medium. While specific photochemical studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential photoreactivity can be inferred from studies on related furan-2-carbonitrile derivatives, aminofurans, and phenyl-substituted furans.

Research into the photochemistry of furan derivatives has revealed that upon irradiation, these compounds can undergo isomerization to isomeric furans, or transform into different cyclic structures. netsci-journal.com The prevailing mechanisms often involve highly reactive intermediates such as cyclopropenyl derivatives or "Dewar furans" (the bicyclo[2.1.0]pentan-2-one skeleton). netsci-journal.comnih.gov The specific pathway taken, whether it proceeds through a singlet or triplet excited state, is a critical determinant of the final products. netsci-journal.comnih.gov

Direct irradiation typically populates the excited singlet state, which can lead to the formation of a Dewar furan intermediate. netsci-journal.comnih.gov In contrast, sensitized irradiation populates the first excited triplet state, which is more likely to cleave the O-Cα bond, forming a biradical intermediate that can then rearrange. netsci-journal.comnih.gov

Studies on furan-2-carbonitrile itself have shown that its photochemical reactions can be influenced by the solvent. For instance, irradiation in methanol can yield a mixture of three isomeric products containing methoxy (B1213986) (MeO) substituents. netsci-journal.com This outcome is rationalized by the formation of a cyclopropenyl intermediate which then undergoes a Michael addition with the methanol solvent. netsci-journal.com This highlights the potential for nucleophilic solvents to trap reactive intermediates formed during the photoreaction of furan-2-carbonitrile derivatives.

Theoretical studies, including ab initio and semiempirical calculations, have been employed to model and explain the photochemical behavior of substituted furans. netsci-journal.comnih.gov These studies support the proposed mechanisms involving cyclopropenyl and Dewar furan intermediates and help to predict the influence of different substituents on the reaction pathways. For furan-2-carbonitrile, energetic factors are suggested to control the selection of the bond to be broken in the excited triplet state. nih.gov

The presence of an amino group at the 3-position, as in the target molecule, is expected to significantly influence the electronic properties and, consequently, the photochemical reactivity of the furan ring. A study on 2-aminofuran-3-carbonitriles demonstrated a photooxidative ring transformation into 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. researchgate.net This suggests that for this compound, pathways other than simple isomerization of the furan ring are plausible, potentially leading to the formation of different heterocyclic systems.

Furthermore, the phenyl substituent at the 5-position can also participate in photochemical reactions. Phenyl-substituted furans have been shown to undergo photochemical arylation reactions. researchgate.net For instance, the irradiation of 5-bromofuran-2-carbaldehyde in a benzene (B151609) solution results in the formation of 5-phenylfuran-2-carbaldehyde. researchgate.net This indicates that photoreactions involving the phenyl group or its interaction with the furan ring are possible.

Table of Potential Photochemical Intermediates and Products of Furan-2-carbonitrile Derivatives

| Starting Material Class | Irradiation Condition | Proposed Intermediate | Potential Product Type(s) | Reference(s) |

| Furan-2-carbonitrile | Direct or Sensitized | Cyclopropenyl derivative | Isomeric furans, Solvent adducts | netsci-journal.com |

| Furan-2-carbonitrile | Direct Irradiation | Dewar furan | Isomeric furans | netsci-journal.comnih.gov |

| 2-Aminofuran-3-carbonitriles | Photo-oxidation | Not specified | 2,5-Dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles | researchgate.net |

| 5-Halogenated furan-2-carbaldehydes | Irradiation in aromatic solvent | Not specified | 5-Aryl-furan-2-carbaldehydes | researchgate.net |

Advanced Characterization Techniques in 3 Amino 5 Phenylfuran 2 Carbonitrile Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of 3-Amino-5-phenylfuran-2-carbonitrile by examining its interaction with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: For this compound, the proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the furan (B31954) ring.

Amino Protons: The two protons of the amino (-NH₂) group would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often found in the δ 5.0-6.0 ppm range. This signal can be confirmed by its disappearance upon exchange with deuterium oxide (D₂O).

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. For this compound, distinct signals would be anticipated for:

The carbon atom of the nitrile group (-C≡N), typically found in the δ 115-125 ppm region.

The carbons of the furan ring. The oxygen-bearing carbon (C5) and the amino-substituted carbon (C3) would have characteristic shifts, often in the δ 140-160 ppm range.

The carbons of the phenyl ring, which would appear in the aromatic region of δ 120-140 ppm.

The carbon atom at the C2 position attached to the nitrile group.

For comparison, the related compound 3-Amino-5-phenylpyridazine-4-carbonitrile shows ¹³C NMR signals at δ 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, and 93.62 ppm researchgate.net.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H NMR | ~ 7.0 - 8.0 | Multiplet |

| Furan Proton (C4-H) | ¹H NMR | Downfield region | Singlet |

| Amino Protons (NH₂) | ¹H NMR | ~ 5.0 - 6.0 (variable) | Broad Singlet |

| Nitrile Carbon (C≡N) | ¹³C NMR | ~ 115 - 125 | - |

| Furan Ring Carbons | ¹³C NMR | ~ 140 - 160 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

N-H Stretching: The amino group (-NH₂) typically shows two distinct absorption bands in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C≡N Stretching: A sharp, intense absorption band characteristic of the nitrile group (C≡N) is expected to appear in the region of 2210-2260 cm⁻¹. The presence of this band is a strong indicator of the carbonitrile functionality.

C=C Stretching: Aromatic C=C stretching vibrations from both the phenyl and furan rings would appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the furan ring would likely be observed in the 1000-1300 cm⁻¹ range.

In a study of the analogous compound 3-Amino-5-phenylpyridazine-4-carbonitrile, characteristic IR peaks were observed at 3437 and 3300 cm⁻¹ (N-H), 2219 cm⁻¹ (C≡N), and 1641 cm⁻¹ (C=N/C=C) researchgate.net.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 | Sharp, Intense |

| Aromatic Rings | C=C Stretch | 1400 - 1600 | Medium to Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For this compound (C₁₁H₈N₂O), the high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. Analysis of the fragmentation patterns can help to confirm the connectivity of the phenyl and aminofuran-carbonitrile moieties. For instance, the mass spectrum of the related 3-Amino-5-phenylpyridazine-4-carbonitrile showed a molecular ion peak at m/z 196 researchgate.net.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of purity of synthesized organic compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. For this compound, different solvent systems (eluents) would be tested to find one that provides good separation of the product from starting materials and byproducts. The compound's spot on the TLC plate can be visualized under UV light.

Column Chromatography: For purification on a larger scale, column chromatography is employed. A stationary phase (e.g., silica gel) is packed into a column, and the crude product mixture is loaded onto it. A solvent or mixture of solvents (mobile phase) is then passed through the column, separating the components based on their different affinities for the stationary and mobile phases. This technique is crucial for obtaining a high-purity sample of this compound for subsequent analysis and further use.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides higher resolution and faster separation times. It is often used as an analytical tool to determine the purity of the final compound with high accuracy.

In the synthesis of various related heterocyclic carbonitriles, purification is often achieved by recrystallization from a suitable solvent, such as ethanol, with the reaction progress and purity monitored by TLC researchgate.netresearchgate.net.

Computational and Theoretical Studies on 3 Amino 5 Phenylfuran 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to predict the properties of molecules. These methods can be broadly categorized into ab initio, Density Functional Theory (DFT), and semi-empirical methods, each offering a different balance between accuracy and computational cost.

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These "from the beginning" calculations, such as the Hartree-Fock (HF) method, provide a foundational understanding of the electronic structure of a molecule. aps.org By solving the Schrödinger equation for a given system, ab initio methods can determine various molecular properties, including optimized geometries, electronic energies, and orbital distributions.

For a molecule like 3-Amino-5-phenylfuran-2-carbonitrile, ab initio calculations can be employed to:

Determine the ground-state geometry, including bond lengths, bond angles, and dihedral angles.

Calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and electronic transitions.

Generate an electron density map, which illustrates the distribution of electrons within the molecule and highlights regions susceptible to electrophilic or nucleophilic attack.

While highly accurate, ab initio methods that include electron correlation (post-Hartree-Fock methods) are computationally expensive, often limiting their application to smaller molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational efficiency. mpg.de Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. Various exchange-correlation functionals, such as B3LYP and M06-2X, are used to approximate the exchange and correlation energies. nih.gov

DFT studies are instrumental in investigating various aspects of furan (B31954) derivatives and other heterocyclic systems. For instance, DFT calculations have been successfully used to study the electronic properties and spectroscopic profiles of related molecules like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. nih.gov In such studies, DFT is used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure. nih.gov

Predict electronic properties such as ionization potential, electron affinity, and chemical hardness.

Investigate the electronic transitions by calculating the vertical excitation energies, which helps in interpreting UV-Vis spectra. nih.gov

The following table illustrates the type of data that can be obtained from DFT calculations on a molecule like this compound. Please note that this is a representative table, and the values are not from actual calculations on this specific molecule.

| Calculated Property | Functional/Basis Set | Representative Value |

| Total Energy | B3LYP/6-311++G(d,p) | -X Hartrees |

| HOMO Energy | B3LYP/6-311++G(d,p) | -Y eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | -Z eV |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | (Y-Z) eV |

| Dipole Moment | B3LYP/6-311++G(d,p) | D Debyes |

Semi-Empirical Methods (e.g., AM1, PM3) for Furan Derivatives

Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. mpg.denih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. mpg.deuni-muenchen.de Commonly used semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). mpg.denih.govuni-muenchen.deresearchgate.net

These methods are particularly useful for:

Rapidly screening large numbers of molecules.

Studying the conformational landscape of flexible molecules.

Calculating heats of formation and other thermodynamic properties. uni-muenchen.de

While less accurate than higher-level methods, AM1 and PM3 have been widely applied to study the structure and properties of various organic molecules, including heterocyclic compounds. researchgate.net For example, AM1 has been used to perform geometry optimizations and analyze the tautomeric equilibria of 3(5)-amino-5(3)-arylpyrazoles, which share some structural similarities with the target molecule. researchgate.net The results from such studies can provide valuable insights into the relative stability of different tautomers. researchgate.net

The following table provides an example of the kind of comparative energy data that can be generated using semi-empirical methods for different tautomers of a hypothetical aminofuran derivative.

| Tautomer | Method | Relative Energy (kcal/mol) |

| Amino form | AM1 | 0.00 |

| Imino form | AM1 | +X.X |

| Amino form | PM3 | 0.00 |

| Imino form | PM3 | +Y.Y |

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of molecular behavior, including reaction mechanisms and conformational flexibility.

Reaction Mechanism Elucidation via Computational Approaches

Computational methods are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. DFT calculations are frequently employed for this purpose due to their ability to provide reasonably accurate activation energies and reaction energies.

For the synthesis of related heterocyclic systems like 3-amino-5-arylpyridazine-4-carbonitriles, a plausible reaction mechanism has been proposed based on the reaction conditions. scielo.org.zaresearchgate.net Computational studies on similar multi-component reactions could validate the proposed mechanism by:

Calculating the energies of reactants, intermediates, transition states, and products.

Determining the activation barriers for each step of the proposed mechanism.

Investigating alternative reaction pathways to confirm the most likely route.

For instance, in the study of the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, DFT calculations were used to investigate two possible cyclization pathways, concluding that the pathway with the lower activation energy is more probable. nih.gov

Conformational Analysis and Stability Predictions

Many molecules, including this compound, can exist in different spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

The rotation of the phenyl group relative to the furan ring is a key conformational feature of this compound. Molecular modeling techniques can be used to:

Perform a systematic scan of the potential energy surface by rotating the dihedral angle between the furan and phenyl rings.

Identify the low-energy conformers (energy minima).

Determine the rotational energy barriers (transition states).

Furthermore, the stability of different tautomers, such as the amino and the less common imino forms, can be predicted by calculating their relative energies. nih.gov Theoretical investigations on the tautomerism of similar heterocyclic systems have shown that the relative stability can be influenced by the solvent environment. researchgate.net Computational studies can model these solvent effects using implicit or explicit solvent models.

Molecular dynamics (MD) simulations can also provide insights into the dynamic conformational behavior of the molecule over time, which is particularly relevant for understanding its interactions in a biological context. nih.govnih.gov

Applications of 3 Amino 5 Phenylfuran 2 Carbonitrile in Organic Synthesis

Building Block for Fused Heterocyclic Systems

The strategic placement of the amino and cyano groups on the furan (B31954) core makes 3-Amino-5-phenylfuran-2-carbonitrile an ideal substrate for building fused pyrimidine (B1678525) rings, which are isosteres of purines and are prevalent in many biologically active molecules. arkat-usa.orgresearchgate.netresearchgate.netresearchgate.net

Synthesis of Furo[2,3-d]pyrimidines and Related Compounds

One of the most well-documented applications of this compound is its conversion to 6-phenylfuro[2,3-d]pyrimidines. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govrsc.orgnih.gov This transformation is typically achieved by reacting the o-aminonitrile with a suitable one-carbon (C1) synthon, which closes the six-membered pyrimidine ring onto the furan core. researchgate.net

Common methods include:

Reaction with Formamide (B127407): Heating this compound with formamide (HCONH₂) provides a direct route to 4-amino-6-phenylfuro[2,3-d]pyrimidine. This reaction is a general method for converting o-aminonitriles to 4-aminopyrimidines. researchgate.netresearchgate.net

Reaction with Orthoesters: Treatment with triethyl orthoformate or triethyl orthoacetate in a solvent like acetic anhydride (B1165640) first yields an intermediate imidate. researchgate.net This imidate can then be cyclized with various nucleophiles to generate diverse furo[2,3-d]pyrimidine (B11772683) derivatives. arkat-usa.orgresearchgate.net For example, reaction with semicarbazide (B1199961) leads to a (4-imino-furo[2,3-d]pyrimidin-3-yl)urea derivative. arkat-usa.orgresearchgate.net

These synthetic routes are summarized in the table below.

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | Formamide (HCONH₂) | 4-Amino-6-phenylfuro[2,3-d]pyrimidine | researchgate.net, researchgate.net |

| This compound | Triethyl orthoformate, Acetic Anhydride | Ethoxyimidate intermediate | researchgate.net |

| Ethoxyimidate intermediate | Semicarbazide hydrochloride, Triethylamine | (4-Imino-6-phenylfuro[2,3-d]pyrimidin-3-yl)urea | arkat-usa.org, researchgate.net |

Formation of Furo[3,2-e]arkat-usa.orgscilit.comnih.govtriazolo[1,5-c]pyrimidines

Building upon the furo[2,3-d]pyrimidine core, this compound is an indirect precursor to the more complex tricyclic system, furo[3,2-e] arkat-usa.orgscilit.comnih.govtriazolo[1,5-c]pyrimidine. arkat-usa.orgscilit.comnih.gov This synthesis is a multi-step process that highlights the utility of the initial furan scaffold.

A common synthetic pathway involves several key transformations:

Imidate Formation: The starting aminofuran is first converted to an ethoxyimidate using triethyl orthoformate. researchgate.net

Furopyrimidine Formation: The imidate reacts with semicarbazide hydrochloride to form a (4-imino-furo[2,3-d]pyrimidin-3-yl)urea derivative. arkat-usa.orgresearchgate.net

Cyclization to Iminophosphorane: This urea (B33335) derivative is then treated with a reagent like dichlorotriphenylphosphorane, which induces cyclization to form an iminophosphorane. arkat-usa.org

Hydrolysis to the Final Product: Finally, acidic hydrolysis of the iminophosphorane yields the desired 2-amino-furo[3,2-e] arkat-usa.orgscilit.comnih.govtriazolo[1,5-c]pyrimidine. arkat-usa.org

An alternative route involves the hydrazinolysis of the intermediate imidate, followed by reaction with cyanogen (B1215507) bromide to construct the triazole ring. arkat-usa.org These fused heterocyclic systems are of interest for their potential biological activities. arkat-usa.orgnih.gov

Derivatization to Pyrimidine and Pyridazine (B1198779) Structures

The inherent reactivity of the o-aminonitrile group allows for its use in constructing various nitrogen-containing heterocycles.

Pyrimidine Structures: The most common application under this category is the formation of the fused furo[2,3-d]pyrimidine system as detailed in section 6.1.1. bu.edu.eg The construction of a simple, non-fused pyrimidine ring from this compound is not a typical transformation, as it would require the cleavage of the furan ring. The primary utility lies in using the aminonitrile to build a pyrimidine ring that remains fused to the original furan scaffold. nih.govnih.gov

Pyridazine Structures: The synthesis of pyridazine derivatives generally proceeds from 1,4-dicarbonyl compounds reacting with hydrazine (B178648). nih.govmdpi.comnih.gov There is limited evidence in the chemical literature for the direct conversion of this compound into a simple pyridazine ring. However, a related starting material, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one, can be refluxed with hydrazine hydrate (B1144303) to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one, demonstrating a furan-to-pyridazine ring transformation. nih.gov This suggests that while not a direct application of the title compound, furan precursors can be utilized in pyridazine synthesis.

Synthesis of Furo[2,3-b]pyridines

Furo[2,3-b]pyridines, also known as 7-azabenzofurans, represent another class of fused heterocycles. researchgate.net The synthesis of this specific scaffold typically involves the cyclization of appropriately substituted pyridine (B92270) derivatives or the modification of existing furo[2,3-b]pyridine (B1315467) cores. researchgate.netresearchgate.netmdpi.com A common strategy for forming a pyridine ring fused to another heterocycle is the Friedländer synthesis, which involves the condensation of an o-amino-aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgnih.govorganic-chemistry.org While theoretically possible to convert the aminonitrile group of this compound for a Friedländer-type reaction, this specific application is not prominently documented. The literature more frequently describes the synthesis and modification of the furo[2,3-b]pyridine system itself rather than its de novo synthesis from furan precursors like this compound. researchgate.netresearchgate.net

Applications in Pyrrole (B145914) Synthesis

Standard methods for pyrrole synthesis, such as the Paal-Knorr or Hantzsch syntheses, rely on acyclic precursors like 1,4-dicarbonyl compounds or α-halo ketones and β-ketoesters. organic-chemistry.orgyoutube.com The transformation of a furan ring into a pyrrole ring is a known, though not always straightforward, process. rsc.orgresearchgate.net Recently, photocatalytic methods have been developed to swap the oxygen atom in a furan for a nitrogen atom, directly converting furans into pyrroles. chemistryworld.com However, the application of these methods specifically to this compound to generate a substituted pyrrole has not been detailed in available research. One study demonstrated that 2-aminofuran-3-carbonitriles could undergo a photoxidative ring transformation to yield 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles, indicating a potential but complex pathway from the furan to the pyrrole scaffold. rsc.org

Precursor in Chiral Synthesis and Stereoselective Transformations (e.g., amino acids)

The use of this compound as a direct precursor in chiral synthesis or for stereoselective transformations is not a well-established area of research. Chiral resolution is a common technique used to separate enantiomers, often by forming diastereomeric salts with a chiral resolving agent or through enzymatic processes. wikipedia.orgrsc.orggoogle.com While the amino group on the furan could theoretically be used for such a resolution, specific examples are lacking. nih.govnih.gov

Similarly, the synthesis of amino acids from furan-containing precursors has been explored, but these methods typically involve coupling protected amino acids with furanoyl chlorides or other activated furan derivatives. scispace.compjps.pkrsc.org The conversion of the aminonitrile functionality of the title compound into an amino acid, for instance via a Strecker-like hydrolysis, is plausible but not specifically documented. Research into the synthesis of complex, unnatural amino acids often involves different strategies, such as cross-coupling reactions or photoredox catalysis on other types of precursors. nih.gov Therefore, the application of this compound in this specific context remains an area for potential future investigation.

Role in Material Science Applications (e.g., Electrochromic Polymers)

While direct studies on electrochromic polymers derived specifically from this compound are not extensively documented, the broader class of furan-containing polymers has shown significant promise in the field of electrochromic materials. Electrochromic polymers are materials that can reversibly change their color upon the application of an electrical potential. This property makes them suitable for applications such as smart windows, displays, and sensors.

The incorporation of furan rings into polymer backbones can enhance their electronic and optical properties. Research on related furan-based polymers indicates that they can exhibit multi-color electrochromism, fast switching times, and good optical contrast. For instance, copolymers of furan derivatives with other heterocycles like thiophene (B33073) have been synthesized and their electrochromic properties investigated. These studies reveal that the resulting polymers can switch between different colored states, for example, from a neutral yellow or green to an oxidized blue or grey state.

The amino and cyano groups on the this compound scaffold offer potential sites for polymerization and for tuning the electronic properties of the resulting polymer. The amino group can act as a site for oxidative polymerization, while the cyano group, being an electron-withdrawing group, can influence the band gap and, consequently, the color of the polymer. It is plausible that polymers incorporating the this compound unit could exhibit interesting electrochromic behavior, potentially with unique color transitions and stability.

Table 1: Electrochromic Properties of a Related Furan-Containing Copolymer

| Property | Value |

| Color in Neutral State | Light Blue |

| Color in Oxidized State | Lilac |

| Optical Band Gap (Eg) | 1.65 eV |

| Switching Time (at 500 nm) | 1.0 s |

| Coloration Efficiency (at 500 nm) | 170 cm²/C |

This data is for a copolymer of 9,10-di(furan-2-yl)anthracene and 3,4-ethylenedioxythiophene (B145204) and is presented here to illustrate the potential properties of furan-based electrochromic polymers.

Further research is needed to explore the direct synthesis and characterization of electrochromic polymers from this compound to fully understand its potential in this application.

Intermediate in Agrochemical Development

The development of new agrochemicals, such as fungicides and herbicides, often relies on the synthesis of novel heterocyclic compounds. Pyrimidine and pyridine derivatives, in particular, are known to exhibit a wide range of biological activities and are core structures in many commercial agrochemicals. mdpi.comnih.govmdpi.comnih.gov Given that this compound is a valuable precursor for synthesizing these heterocyclic systems, it represents a key intermediate in the potential development of new agrochemical agents.

Research has shown that various pyrimidine derivatives possess significant fungicidal activity against a range of plant pathogens. mdpi.comnih.govnih.govresearchgate.netresearchgate.net For example, studies on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines have demonstrated excellent fungicidal activity against Botrytis cinerea. mdpi.com Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) compounds have been investigated for their herbicidal activity, showing efficacy against various weeds. mdpi.comnih.gov

The synthesis of these and other biologically active heterocycles can be achieved through the cyclization reactions of aminonitrile precursors like this compound. The amino and cyano groups of this compound can react with various binucleophiles to form fused heterocyclic systems. The phenyl substituent on the furan ring can also be modified to tune the biological activity of the final products.

While specific agrochemicals directly derived from this compound are not yet commercialized, its role as a versatile synthetic intermediate makes it a compound of interest for agrochemical research and development. The ability to generate diverse libraries of pyrimidine and pyridine derivatives from this starting material provides a platform for discovering new and effective crop protection agents.

Table 2: Examples of Biologically Active Heterocycles Potentially Derivable from this compound

| Heterocyclic Core | Potential Agrochemical Activity | Reference |

| Pyrimidines | Fungicidal | mdpi.comnih.govnih.govresearchgate.netresearchgate.net |

| Pyridines | Herbicidal, Fungicidal, Insecticidal | mdpi.comnih.govmdpi.comscielo.org.za |

| Pyrido[2,3-d]pyrimidines | Herbicidal | mdpi.comnih.gov |

This table highlights the potential of heterocycles that can be synthesized from this compound in the field of agrochemicals.

Future Directions and Research Gaps

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. For 3-amino-5-phenylfuran-2-carbonitrile and its analogs, future research should prioritize the development of synthetic methodologies that are both environmentally benign and economically viable. While classical methods for the synthesis of 2-aminofurans exist, they often involve harsh conditions or the use of hazardous reagents.

Future research should focus on:

Catalyst-Free and Solvent-Free Reactions: Exploring multicomponent reactions under catalyst-free and solvent-free conditions, such as mechanochemical ball milling or reactions in water, can significantly improve the greenness of the synthesis. ciac.jl.cn The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. ciac.jl.cnresearchgate.net

Novel Catalytic Systems: Investigating the use of heterogeneous, recyclable catalysts like silica-grafted ionic liquids or nanosized metal oxides can offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. growingscience.com The development of bifunctional magnetic nanocomposites as catalysts also presents a promising green approach. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and enhance product yields, offering a more energy-efficient synthetic route. researchgate.net

One-Pot Procedures: Designing one-pot, multicomponent reactions that allow for the synthesis of complex furan (B31954) derivatives from simple starting materials in a single step is a key area for future development. ciac.jl.cnresearchgate.net This approach improves atom economy and reduces waste generation.

A comparison of traditional versus potential future sustainable synthetic approaches is highlighted in the table below.

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Solvent | Often organic solvents (e.g., toluene, acetonitrile) | Water, solvent-free conditions ciac.jl.cnresearchgate.net |

| Catalyst | Homogeneous catalysts, often not recycled | Heterogeneous, recyclable nanocatalysts, organocatalysts researchgate.netgrowingscience.com |

| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, room temperature reactions researchgate.netresearchgate.net |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions ciac.jl.cnresearchgate.net |

| Byproducts | Stoichiometric amounts of waste | Minimal byproducts, high atom economy |

Exploration of Under-explored Reaction Pathways and Derivatizations

The reactivity of the this compound core is not yet fully explored. The presence of multiple reactive sites—the amino group, the nitrile function, and the furan ring itself—offers a rich playground for chemical transformations.

Future research directions include:

Reactions at the Amino Group: While acylation and related reactions are known, systematic studies on a broader range of electrophiles could yield novel derivatives. Exploring its potential in forming Schiff bases or participating in transition metal-catalyzed cross-coupling reactions could be fruitful.

Transformations of the Nitrile Group: The cyano group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine. It can also participate in cycloaddition reactions. A thorough investigation of these transformations would expand the synthetic utility of the scaffold.

Reactions involving the Furan Ring: The furan ring can undergo various reactions, including electrophilic substitution and cycloadditions (e.g., Diels-Alder reactions). researchgate.net Understanding the regioselectivity of these reactions is crucial for predictable derivatization. Photooxidative ring transformations are another area that warrants further investigation. researchgate.net

Post-Functionalization Strategies: Developing methods for the late-stage functionalization of the furan ring would be highly valuable for creating libraries of compounds for biological screening or materials science applications. This could involve C-H activation strategies. nih.gov

Advanced Computational Predictions for Reactivity and Design

Computational chemistry and molecular modeling are powerful tools for understanding and predicting chemical reactivity, as well as for designing new molecules with desired properties. scirp.orgbristol.ac.uk For this compound, computational studies can provide significant insights.

Key areas for computational research are:

Reactivity and Regioselectivity Prediction: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and Fukui functions can help predict the most likely sites for electrophilic and nucleophilic attack. nih.govnih.gov This can guide the design of new reactions and explain observed regioselectivity.